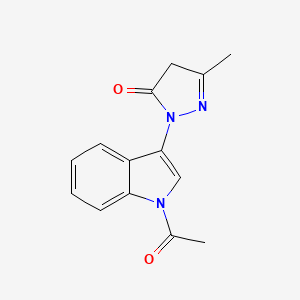

![molecular formula C22H23FN2O2 B5578700 2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

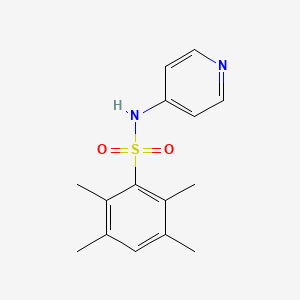

2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a broader family of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for their significant potential in various pharmacological activities. The structural uniqueness of this compound, featuring a spiro configuration with a fluorobiphenyl group, suggests its importance in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of similar diazaspirodecanone derivatives typically involves strategic cyclization reactions and functional group transformations. For instance, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been achieved through methods involving oxidative cyclization of olefinic precursors and Michael addition reactions (Martin‐Lopez & Bermejo, 1998), (Tsukamoto et al., 1995).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[4.5]decan-2-one derivatives reveals a complex architecture with potential for significant biological interaction. The presence of the fluorobiphenyl group likely influences the molecular conformation and electronic properties, affecting its binding affinity and reactivity (Farag et al., 2008).

Chemical Reactions and Properties

The reactivity of diazaspirodecanone derivatives can be influenced by the substitution pattern on the spiro framework, with different substituents affecting the electronic distribution and thus the chemical behavior. For example, modifications on the diazaspiro[4.5]decan-2-one core have led to compounds with varied biological activities, suggesting that targeted modifications can enhance specific properties (Shukla et al., 2016).

Applications De Recherche Scientifique

Pharmacological Applications

NK2 Receptor Antagonists : Spiropiperidines have been identified as potent and selective non-peptide tachykinin NK2 receptor antagonists, showing effectiveness in guinea pig trachea and against NK2 receptor agonist-induced bronchoconstriction (Smith et al., 1995; Smith et al., 1995).

Antihypertensive Agents : 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones have been explored for their antihypertensive properties in rats, showing potential as alpha-adrenergic blockers (Caroon et al., 1981).

Anticancer and Antidiabetic Applications : Spirothiazolidines analogs have demonstrated significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as antidiabetic properties by inhibiting alpha-amylase and alpha-glucosidase (Flefel et al., 2019).

Chemical Synthesis and Structural Analysis

Synthesis Techniques : Research has been conducted on the synthesis of azaspiro[4.5]decane systems through oxidative cyclization, highlighting methods for constructing complex spirocyclic architectures (Martin‐Lopez & Bermejo, 1998).

Conformational Analysis : Studies on spirolactams as conformationally restricted pseudopeptides have been performed to understand their structure-activity relationships, providing insights into their potential as peptide mimetics (Fernandez et al., 2002).

Propriétés

IUPAC Name |

2-[2-(2-fluorophenyl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2/c1-24-13-6-11-22(21(24)27)12-14-25(15-22)20(26)18-9-3-2-7-16(18)17-8-4-5-10-19(17)23/h2-5,7-10H,6,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZJUTNJWNPGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2'-Fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

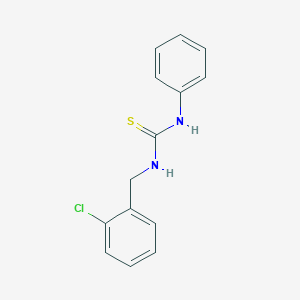

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)

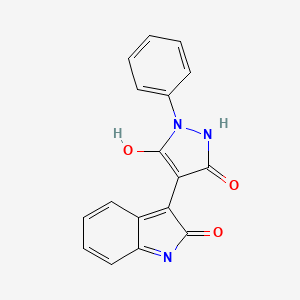

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

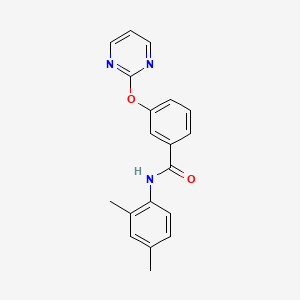

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)